molecular formula C14H18O4 B14425751 4-Hydroxy-2-(phenoxymethyl)butyl prop-2-enoate CAS No. 83365-90-6

4-Hydroxy-2-(phenoxymethyl)butyl prop-2-enoate

Cat. No.: B14425751
CAS No.: 83365-90-6
M. Wt: 250.29 g/mol
InChI Key: DGFNCAPDQKYQJV-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(phenoxymethyl)butyl prop-2-enoate is an organic compound that belongs to the class of acrylates. Acrylates are esters derived from acrylic acid and are known for their diverse applications in various fields due to their unique chemical properties. This compound, specifically, features a hydroxy group, a phenoxymethyl group, and a butyl prop-2-enoate moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(phenoxymethyl)butyl prop-2-enoate typically involves the esterification of acrylic acid with 4-hydroxy-2-(phenoxymethyl)butanol. This reaction is catalyzed by sulfuric acid and involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for neutralization and purification ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(phenoxymethyl)butyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of 4-oxo-2-(phenoxymethyl)butyl prop-2-enoate.

    Reduction: Formation of 4-hydroxy-2-(phenoxymethyl)butanol.

    Substitution: Formation of various substituted phenoxymethyl derivatives.

Scientific Research Applications

4-Hydroxy-2-(phenoxymethyl)butyl prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(phenoxymethyl)butyl prop-2-enoate involves its interaction with various molecular targets:

    Molecular Targets: The hydroxy and ester groups can form hydrogen bonds and interact with enzymes or receptors.

    Pathways Involved: The compound can participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials.

Comparison with Similar Compounds

Similar Compounds

    Butyl Acrylate: Similar in structure but lacks the hydroxy and phenoxymethyl groups.

    Methyl Methacrylate: Contains a methacrylate group instead of a prop-2-enoate group.

    Ethyl Acrylate: Similar ester group but with an ethyl substituent instead of a butyl group.

Uniqueness

4-Hydroxy-2-(phenoxymethyl)butyl prop-2-enoate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the hydroxy group enhances its reactivity, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

83365-90-6

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

[4-hydroxy-2-(phenoxymethyl)butyl] prop-2-enoate

InChI

InChI=1S/C14H18O4/c1-2-14(16)18-11-12(8-9-15)10-17-13-6-4-3-5-7-13/h2-7,12,15H,1,8-11H2

InChI Key

DGFNCAPDQKYQJV-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCC(CCO)COC1=CC=CC=C1

Origin of Product

United States

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